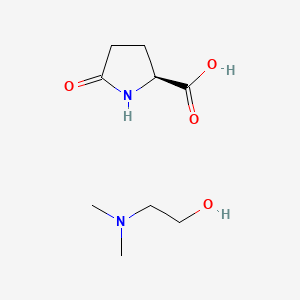

Deanol pidolate

Description

Properties

IUPAC Name |

2-(dimethylamino)ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEHWWVKPWBXGD-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946233 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-72-6 | |

| Record name | L-Proline, 5-oxo-, compd. with 2-(dimethylamino)ethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 2-(dimethylamino)ethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V68I8147P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deanol Pidolate: A Technical Whitepaper on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol pidolate, a salt of deanol and pyroglutamic acid, has been investigated for its potential nootropic and cognitive-enhancing effects. The primary proposed mechanism of action has centered on its role as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh). However, a comprehensive review of the scientific literature reveals significant debate surrounding this hypothesis. This technical guide synthesizes the current understanding of deanol pidolate's mechanism of action, presenting evidence for and against its role as a direct cholinergic precursor. It also explores alternative and complementary mechanisms, including its interaction with the blood-brain barrier, effects on peripheral choline (B1196258) metabolism, and the independent neuroactive properties of the pyroglutamate (B8496135) moiety. This document provides a detailed overview of the experimental evidence, including quantitative data and methodologies, to offer a nuanced perspective for researchers in neuropharmacology and drug development.

Introduction

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is a naturally occurring compound. It is often formulated as a salt, such as deanol pidolate, to enhance its stability and bioavailability.[1][2] The pidolate component, pyroglutamic acid, is itself a neuroactive compound, which adds a layer of complexity to the pharmacological profile of the combined molecule.[3][4] The prevailing hypothesis for deanol's mechanism of action has been its potential to increase the synthesis of acetylcholine, a critical neurotransmitter for memory and cognitive functions.[1] This has led to its investigation for a variety of neurological and cognitive conditions. However, the evidence supporting this direct cholinergic action is contested, with several studies failing to demonstrate a significant increase in brain ACh levels following deanol administration.[5][6] This whitepaper will delve into the intricate and debated mechanisms of action of deanol pidolate.

The Cholinergic Hypothesis: A Critical Examination

The central theory posits that deanol crosses the blood-brain barrier and is then methylated to form choline. Choline is the direct precursor for acetylcholine synthesis, a reaction catalyzed by the enzyme choline acetyltransferase (ChAT).

Evidence for Cholinergic Involvement

The initial rationale for using deanol as a cognitive enhancer was its structural similarity to choline. The expectation was that supplementing with deanol would increase the brain's choline pool, thereby boosting acetylcholine production.[1]

Conflicting Evidence and the Precursor Debate

Despite the theoretical basis, numerous studies have challenged the role of deanol as an effective acetylcholine precursor.

-

Lack of Increased Brain Acetylcholine: Studies using gas chromatography and mass spectrometry have shown that administration of deanol, even at high doses, does not lead to a significant increase in whole-brain acetylcholine levels in rodents.[5][6] One study only observed a selective increase in the striatum at a very high dose of 900 mg/kg (i.p.) in mice.[5]

-

Increased Choline without Increased Acetylcholine: Research has demonstrated that while deanol administration can increase plasma and brain choline concentrations, this does not consistently translate into elevated acetylcholine levels.[6]

-

In Vitro Studies: Experiments using rat brain synaptosomes have shown that while deanol is taken up by the nerve terminals, it is not subsequently acetylated to form acetylcholine.[6]

Alternative and Complementary Mechanisms of Action

Given the conflicting evidence for the direct precursor theory, several alternative mechanisms have been proposed to explain the pharmacological effects of deanol.

Interaction with the Blood-Brain Barrier Choline Transporter

A crucial finding is that deanol competes with choline for the same transport system at the blood-brain barrier.[7] In fact, deanol exhibits a higher affinity for this transporter than choline itself. This competitive inhibition could paradoxically reduce the transport of choline into the brain.[7]

Peripheral Effects on Choline Metabolism

Deanol may exert its influence on brain choline levels through a peripheral mechanism. It has been shown to inhibit the metabolism of choline in tissues such as the liver and kidneys.[8] This inhibition leads to an elevation of choline levels in the blood, which may then increase its availability for transport into the brain.[8]

The Role of the Pidolate (Pyroglutamic Acid) Moiety

Deanol is administered as a salt with pyroglutamic acid (pidolate). Pyroglutamic acid is not an inert counter-ion and possesses its own nootropic properties.

-

Increased Acetylcholine Release: Studies have shown that pyroglutamic acid can increase the release of acetylcholine and GABA from the guinea-pig cerebral cortex.[3]

-

Cholinergic System Modulation: Pyroglutamic acid has been found to prevent the decrease in cortical and hippocampal acetylcholine levels induced by scopolamine, an anticholinergic drug.[4]

-

Interaction with Glutamatergic System: L-pyroglutamic acid has been shown to interact with glutamate (B1630785) receptors.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on deanol.

| Parameter | Value | Species | Study | Citation |

| Inhibition Constant (Ki) for Choline Uptake by Deanol | 159 µg | Rat | In vivo | [7] |

| Michaelis Constant (Km) for Choline Uptake | 442 µg | Rat | In vivo | [7] |

Table 1: Deanol's Affinity for the Blood-Brain Barrier Choline Transporter.

| Dose | Route | Species | Effect on Brain Acetylcholine | Study | Citation |

| 33.3-3000 mg/kg | i.p. | Mouse | No significant increase in whole brain | Gas Chromatography | [5] |

| 550 mg/kg | i.p. | Rat | No significant increase in whole brain | Gas Chromatography | [5] |

| 900 mg/kg | i.p. | Mouse | Selective increase in striatum only | Gas Chromatography | [5] |

| Not specified | i.p. or p.o. | Rat | No alteration, though brain choline increased | GC-MS | [6] |

Table 2: Effect of Deanol Administration on Brain Acetylcholine Levels in Rodents.

| Dose | Duration | Population | Outcome | Study Type | Citation |

| 900 mg/day | 21 days | Elderly humans | No effect on learning or reaction time | Clinical Trial | [10] |

| up to 1800 mg/day | 4 weeks | Senile dementia patients | Positive behavioral changes, but no improvement in memory or cognitive function | Clinical Study | [11] |

| 500 mg/day | 3 months | Children with minimal brain dysfunction | Improved performance on some psychometric tests | Clinical Trial | [12] |

Table 3: Summary of Human Clinical Trials with Deanol.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on deanol. These are intended to be illustrative and would require optimization for specific laboratory conditions.

Quantification of Deanol in Brain Tissue by Gas Chromatography (GC)

This protocol is based on the methodology described for measuring deanol levels in rodent brain tissue.[5]

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Extraction: An organic solvent (e.g., a mixture of chloroform (B151607) and methanol) is added to the homogenate to extract deanol. The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

Derivatization: The organic layer containing deanol is evaporated to dryness and then derivatized to increase its volatility for GC analysis. This may involve reaction with a silylating agent.

-

GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Quantification: The concentration of deanol is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of deanol.

Blood-Brain Barrier Transport Study via Intracarotid Administration

This protocol is based on the method used to assess the competition between deanol and choline for transport into the brain.[7]

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is surgically exposed.

-

Catheterization: A fine catheter is inserted into the common carotid artery, pointing towards the internal carotid artery.

-

Injection Solution Preparation: A solution containing radiolabeled choline (e.g., ¹⁴C-choline), a marker for blood-brain barrier permeability (e.g., ³H-water), and the test compound (deanol) is prepared.

-

Intracarotid Injection: A small bolus of the injection solution is rapidly infused into the carotid artery.

-

Brain Tissue Collection: A short time after injection (e.g., 15 seconds), the animal is euthanized, and the brain is rapidly removed and dissected.

-

Scintillation Counting: The radioactivity in the brain tissue is measured using a liquid scintillation counter to determine the uptake of radiolabeled choline.

-

Brain Uptake Index (BUI) Calculation: The BUI is calculated as the ratio of the brain extraction of ¹⁴C-choline to that of ³H-water, corrected for the amount of each tracer in the injectate.

In Vitro Choline Kinase Assay

This protocol is a generalized enzymatic assay to assess the effect of deanol on choline kinase activity.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, magnesium chloride, and a coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with NADH.

-

Enzyme and Substrate Addition: Choline kinase enzyme and its substrate, choline, are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Spectrophotometric Measurement: The activity of choline kinase is measured indirectly by monitoring the oxidation of NADH at 340 nm using a spectrophotometer. The rate of decrease in absorbance is proportional to the choline kinase activity.

-

Inhibition Assay: To determine the effect of deanol, the assay is repeated with the inclusion of varying concentrations of deanol in the reaction mixture to assess its inhibitory potential on choline phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

Acetylcholine Synthesis Pathway and the Deanol Controversy

Proposed Peripheral Mechanism of Action of Deanol

Experimental Workflow for Deanol's Effect on Brain ACh

Conclusion

The mechanism of action of deanol pidolate is more complex than the initially proposed role as a simple acetylcholine precursor. While it can increase choline levels in the periphery and the brain, there is substantial evidence refuting its efficient conversion to acetylcholine in the central nervous system. The competitive inhibition of the blood-brain barrier choline transporter presents a significant challenge to the precursor hypothesis. The neuroactive properties of the pyroglutamate moiety likely contribute to the overall pharmacological effect of deanol pidolate, potentially through modulation of both the cholinergic and glutamatergic systems.

The lack of robust and consistent findings in human clinical trials for cognitive enhancement suggests that the preclinical effects observed may not translate effectively. Future research should focus on elucidating the specific contributions of the deanol and pyroglutamate components, conducting comparative pharmacokinetic and bioavailability studies of different deanol salts, and exploring the downstream effects of altered choline transport and metabolism. For drug development professionals, a critical evaluation of the existing evidence suggests that targeting acetylcholine synthesis with deanol pidolate may not be a viable primary strategy for treating cognitive deficits. A deeper understanding of its multifaceted mechanism is necessary to identify its potential therapeutic applications.

References

- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Pyroglutamic acid administration modifies the electrocorticogram and increases the release of acetylcholine and GABA from the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of deanol on cognitive performance and electrophysiology in elderly humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol Pidolate as an Acetylcholine Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol pidolate, a salt composed of dimethylaminoethanol (B1669961) (deanol) and pyroglutamic acid (pidolate), has been investigated for its potential role as a pro-cholinergic agent. The hypothesis that deanol acts as a direct precursor to acetylcholine (B1216132) (ACh) has been a subject of scientific debate. This technical guide provides an in-depth analysis of the current understanding of deanol pidolate's mechanism of action, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing the associated biochemical and logical pathways. While evidence suggests that deanol can influence choline (B1196258) levels and that pyroglutamic acid possesses its own nootropic properties, the direct and consistent elevation of brain acetylcholine levels by deanol remains inconclusive.

Introduction

Acetylcholine is a critical neurotransmitter in the central and peripheral nervous systems, playing a pivotal role in cognitive functions such as memory, learning, and attention.[1] A decline in cholinergic neurotransmission is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. Consequently, strategies to enhance central acetylcholine levels have been a primary focus of therapeutic development.

Deanol (dimethylaminoethanol, DMAE) is a naturally occurring compound found in small amounts in the brain and in higher concentrations in certain fish. It has been explored as a potential acetylcholine precursor.[1] Deanol pidolate is a salt that combines deanol with pyroglutamic acid (also known as pidolic acid or 5-oxoproline), a cyclic derivative of glutamic acid with reported nootropic and pro-cholinergic properties.[2] This guide will dissect the evidence for deanol pidolate's role in the cholinergic system.

The Controverted Mechanism of Action

The primary hypothesis surrounding deanol is its function as a precursor to choline, the immediate substrate for acetylcholine synthesis. However, the scientific literature presents a complex and often conflicting picture of its precise mechanism.

Deanol's Role in Choline Homeostasis

Deanol is structurally similar to choline. The prevailing theory is not that deanol is directly converted to acetylcholine, but that it may increase the availability of choline in the brain through several proposed mechanisms:

-

Peripheral Inhibition of Choline Metabolism: Deanol may inhibit the metabolism of choline in peripheral tissues, leading to an increase in plasma choline concentration. This elevated plasma choline could then be transported into the brain.[3]

-

Blood-Brain Barrier Transport: Deanol appears to cross the blood-brain barrier and competes with choline for the same transport mechanism.[4] Some studies suggest deanol has a high affinity for this transporter.[4]

-

Increased Brain Choline: Some animal studies have shown that administration of deanol can lead to a significant increase in the concentration of choline in the brain.[5]

However, a crucial point of contention is whether this increase in brain choline reliably translates to an increase in acetylcholine synthesis and release. Several studies have failed to detect a significant increase in brain acetylcholine levels following deanol administration.[5][6]

The Contribution of Pyroglutamic Acid

Pyroglutamic acid is not an inert component of the salt. It is a nootropic agent that may exert its own effects on cognitive function. Its mechanisms are thought to involve:

-

Modulation of Glutamatergic System: Pyroglutamic acid has been shown to interact with the glutamatergic system, which is intricately linked with cholinergic signaling in cognitive processes. It can competitively inhibit the high-affinity uptake of glutamate (B1630785) and bind to glutamate receptors.[7]

-

Pro-cholinergic Properties: Some research suggests that pyroglutamic acid may have pro-cholinergic effects, potentially by increasing the release of acetylcholine.

The combination of deanol and pyroglutamic acid in deanol pidolate is hypothesized to have a synergistic effect, where deanol increases the substrate (choline) availability and pyroglutamic acid enhances cholinergic and glutamatergic neurotransmission.

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies. A notable scarcity of pharmacokinetic data for deanol pidolate in humans exists in the public domain.

| Parameter | Value | Species/Model | Reference |

| Deanol Inhibition of Choline Uptake | |||

| Inhibition Constant (Ki) | 159 µM | Rat | [4] |

| Choline Transport | |||

| Michaelis Constant (Km) | 442 µM | Rat | [4] |

| Parameter | Value | Species/Model | Reference |

| L-Pyroglutamic Acid Receptor Interaction | |||

| IC50 (vs. ³H-L-glutamic acid binding) | 28.11 µM | Rat Forebrain | |

| Comparative Ligand Affinities | |||

| L-Glutamic Acid IC50 | 1.68 µM | Rat Forebrain | |

| L-Aspartic Acid IC50 | 16.95 µM | Rat Forebrain |

| Study Drug | Dose | Species | Effect on Acetylcholine (ACh) | Reference |

| Deanol-p-acetamidobenzoate | 33.3-3000 mg/kg (i.p.) | Mouse | No increase in whole brain ACh | [6] |

| Deanol-p-acetamidobenzoate | 550 mg/kg (i.p.) | Rat | No increase in whole brain, cortex, striatum, or hippocampus ACh | [6] |

| Deanol-p-acetamidobenzoate | 900 mg/kg (i.p.) | Mouse | Selective increase in striatal ACh | [6] |

| [2H6]Deanol | Not specified (i.p. or p.o.) | Rat | No change in brain ACh concentration (but did increase brain choline) | [5] |

| Deanol Pyroglutamate (B8496135) | Not specified | Rat | Increased extracellular levels of acetylcholine in the medial prefrontal cortex | [2] |

No specific pharmacokinetic data (Cmax, Tmax, half-life, oral bioavailability) for deanol pidolate was identified in the reviewed literature. One study noted that after oral administration of 500 mg/kg of [3H]pyroglutamate to rats, plasma levels increased 30-fold and brain levels doubled, with over 60% of the radioactivity in the brain being the parent compound.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on deanol and pyroglutamic acid.

Quantification of Brain Acetylcholine and Choline by LC-MS/MS

This protocol provides a general framework for the sensitive detection of acetylcholine and choline in brain microdialysates.

Objective: To quantify the extracellular concentrations of acetylcholine and choline in a specific brain region of a freely moving rodent.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

LC-MS/MS system (e.g., Agilent 1290 HPLC with an Agilent-6430 mass spectrometer)[9]

-

Internal standards (e.g., deuterated acetylcholine and choline)

-

Artificial cerebrospinal fluid (aCSF)

-

Cation exchange or HILIC chromatography column

-

Mobile phases (e.g., Solvent A: 0.1% aqueous formic acid; Solvent B: acetonitrile)[9]

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Sampling:

-

Sample Preparation:

-

To an aliquot of the dialysate, add a known concentration of the deuterated internal standards.

-

Centrifuge the samples to pellet any debris.

-

Transfer the supernatant for LC-MS/MS analysis.[11]

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the chromatography column.

-

Separate acetylcholine and choline using a gradient elution program.[9]

-

Detect the parent and product ions for acetylcholine, choline, and their deuterated internal standards using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode.[9][12]

-

-

Quantification:

-

Generate a standard curve using known concentrations of acetylcholine and choline.

-

Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve. The limit of quantification for acetylcholine can be as low as 0.05 nM.[12][13]

-

Morris Water Maze for Spatial Memory Assessment

This behavioral test is used to assess spatial learning and memory in rodents, which is often dependent on hippocampal cholinergic function.

Objective: To evaluate the effect of a compound on a rodent's ability to learn and remember the location of a hidden platform in a pool of water.

Materials:

-

Circular water tank (1.5-2.0 m in diameter)

-

Escape platform submerged 1-2 cm below the water surface

-

Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or white tempera paint)[9][14]

-

Video tracking system and software

-

Distinct visual cues placed around the room[15]

Procedure:

-

Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.[14]

-

Acquisition Phase (4-5 days):

-

Each day, each rat undergoes a series of trials (e.g., 4 trials).

-

For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the wall of the tank.[14]

-

Allow the rat to swim and search for the hidden platform for a maximum duration (e.g., 60-90 seconds).

-

If the rat finds the platform, allow it to remain there for 15-30 seconds.

-

If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to stay for the same duration.[14]

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the escape platform from the pool.

-

Place the rat in the pool at a novel start position and allow it to swim for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[16]

-

-

Data Analysis:

-

Analyze the escape latencies across acquisition days to assess learning.

-

Analyze the probe trial data to assess memory retention.

-

In Vitro Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.

Objective: To determine if a compound directly modulates the activity of ChAT in a tissue homogenate.

Materials:

-

Tissue homogenizer

-

Spectrophotometer or microplate reader

-

ChAT activity assay kit (containing acetyl-CoA, choline, and a chromogenic reagent that reacts with the coenzyme A produced)[17][18][19][20]

-

Brain tissue (e.g., striatum)

Procedure:

-

Tissue Preparation:

-

Homogenize the brain tissue in an appropriate buffer on ice.

-

Centrifuge the homogenate at low temperature and collect the supernatant.[18]

-

-

Assay Reaction:

-

Detection:

-

Calculation:

-

Calculate the ChAT activity based on the change in absorbance, and compare the activity in the presence and absence of the test compound.

-

Signaling and Logical Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships discussed.

Caption: Proposed mechanism of deanol at the cholinergic synapse.

Caption: A typical preclinical experimental workflow.

Caption: Logical relationship of Deanol Pidolate's components.

Caption: Potential modulation of NMDA receptor signaling by pyroglutamic acid.

Conclusion

The role of deanol pidolate as a direct and reliable acetylcholine precursor is not strongly supported by the current body of scientific evidence. While deanol does interact with the choline transport system and may increase brain choline levels under certain conditions, its effect on acetylcholine synthesis is inconsistent.[5][6] Many studies have failed to show a significant increase in brain acetylcholine levels after deanol administration.[5][6] The pyroglutamic acid component of the salt has its own nootropic effects, likely mediated through the glutamatergic system. Therefore, any cognitive-enhancing effects of deanol pidolate may result from a combination of modest increases in choline availability and independent effects of pyroglutamic acid, rather than a straightforward precursor-product relationship with acetylcholine. For drug development professionals, targeting more direct and reliable mechanisms for enhancing cholinergic neurotransmission may be a more fruitful avenue. Further research is required to elucidate the precise pharmacokinetic and pharmacodynamic profile of deanol pidolate and to validate its efficacy in well-controlled clinical trials.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain penetration of orally administered sodium pyroglutamate [ouci.dntb.gov.ua]

- 9. queensu.ca [queensu.ca]

- 10. Measurement of Acetylcholine in Rat Brain Microdialysates by LC - Isotope Dilution Tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of acetylcholine in rat brain microdialysates by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assaygenie.com [assaygenie.com]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. Choline Acetyltransferase (ChAT) Activity Assay Kit - Profacgen [profacgen.com]

- 20. labcart.com [labcart.com]

Unraveling the Cellular Entry of Deanol Pidolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol pidolate, a compound combining the acetylcholine (B1216132) precursor deanol with pyroglutamic acid, has been explored for its potential nootropic effects. Understanding its cellular uptake is paramount for elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide synthesizes the current, albeit limited, scientific understanding of the cellular uptake mechanisms of Deanol pidolate, with a primary focus on its constituent moieties: deanol and pyroglutamic acid. The available evidence strongly suggests that Deanol pidolate likely dissociates into its components, which are then transported into cells via distinct carrier-mediated systems. Deanol is known to utilize the high-affinity choline (B1196258) transport system, acting as a competitive inhibitor, while pyroglutamic acid is transported by a high-affinity glutamate (B1630785) uptake system. This guide presents the qualitative and the sparse quantitative data available, outlines the implicated transport pathways, and provides hypothetical experimental workflows for future research.

Introduction

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is a precursor to choline and has been investigated for its potential to modulate acetylcholine levels in the brain.[1][2] Pyroglutamic acid, a cyclic derivative of glutamic acid, has also been noted for its own procholinergic and promnesic properties. The combination, Deanol pidolate, is theorized to leverage the neuroactive properties of both molecules.[3] A critical aspect of its pharmacology is its ability to cross cellular membranes, particularly the blood-brain barrier, to exert its effects. This guide delves into the known cellular transport mechanisms relevant to Deanol pidolate.

The Dissociation Hypothesis

Currently, there is no direct evidence to suggest that Deanol pidolate is transported into cells as an intact molecule. The prevailing hypothesis is that in a physiological environment, the salt dissociates into its constituent parts: the deanol cation and the pidolate (pyroglutamate) anion. These individual components are then likely transported by their respective carrier systems. One preclinical study using Deanol pyroglutamate (B8496135) demonstrated an increase in extracellular choline and acetylcholine in the rat brain, which supports the notion that the deanol moiety becomes bioavailable within the central nervous system.[4]

Cellular Uptake of the Deanol Moiety

The primary mechanism for deanol's entry into the brain is via the high-affinity choline transport system (CHT).[5] This transporter is crucial for the uptake of choline, the rate-limiting step in acetylcholine synthesis in cholinergic neurons.[6]

Competitive Inhibition of Choline Transport

Research has shown that deanol acts as a competitive inhibitor of the high-affinity choline transporter.[6] This implies that deanol directly competes with choline for binding to the same transport protein. Studies have indicated that the affinity of the choline carrier mechanism for deanol is at least as great as it is for choline itself.[5] However, one in vitro study using rat brain synaptosomes characterized deanol as a "weak" competitive inhibitor of high-affinity choline transport.[6]

Quantitative Data on Deanol and Choline Transport Inhibition

Quantitative kinetic data for deanol transport is sparse in the scientific literature. One study provided values for the inhibition of choline uptake by deanol, although not in standard molar concentrations, making direct comparisons challenging. The provided data is summarized below.

| Compound | Parameter | Value (in µg) | Molar Equivalent (approx.) | Cell/Tissue System | Reference |

| Deanol | Kᵢ (Inhibition Constant) | 159 µg | 1.78 µmol | Rat Brain | [5] |

| Choline | Kₘ (Michaelis Constant) | 442 µg | 4.24 µmol | Rat Brain | [5] |

Note: The molar equivalents are estimations based on the molecular weights of deanol (89.14 g/mol ) and choline (104.17 g/mol ) and assume a consistent experimental volume which was not specified in the source abstract. These values should be interpreted with caution.

Cellular Uptake of the Pidolate (Pyroglutamic Acid) Moiety

The pyroglutamic acid component of Deanol pidolate is also subject to carrier-mediated transport.

High-Affinity Glutamate Transport System

An efficient uptake system for L-pyroglutamate has been demonstrated in cultured glial and neuronal cells. This transport occurs via a high-affinity uptake mechanism that is also responsible for glutamate transport.[7] However, the maximal transport velocity (Vmax) for pyroglutamate is significantly lower, estimated to be 40 to 60 times lower than that for glutamate in glial cells.[7] The Vmax for pyroglutamate uptake in neurons is approximately 6 times lower than in glial cells.[7]

Proposed Signaling and Transport Pathways

Based on the available data, the cellular uptake of Deanol pidolate can be visualized as a two-pronged process following its dissociation.

Methodologies for Key Experiments

While detailed, step-by-step protocols are not available in the reviewed literature, the following outlines the general methodologies employed in the key cited experiments.

In Vivo Brain Uptake Index

This method was used to assess the transport of substances across the blood-brain barrier.

-

Principle: A radiolabeled compound of interest (e.g., [14C]choline) is co-injected into the carotid artery with a highly diffusible reference tracer (e.g., tritiated water) and a non-diffusible reference (e.g., [113m]Indium-DTPA).

-

Procedure: Following a short circulation time, the animal is sacrificed, and the brain is removed. The radioactivity of each isotope in the brain tissue and the injectate is measured.

-

Analysis: The Brain Uptake Index (BUI) is calculated as the ratio of the brain extraction of the test substance to the brain extraction of the diffusible reference, corrected for the vascular space marker. The effect of an inhibitor like deanol is assessed by its co-administration.[5]

Synaptosome Uptake Assay

This in vitro method is used to study transport processes in isolated nerve terminals.

-

Principle: Synaptosomes, which are resealed nerve terminals, are isolated from brain tissue and retain functional transporters.

-

Procedure: Synaptosomes are incubated with a radiolabeled substrate (e.g., [2H4]choline) in the presence or absence of a competitive inhibitor (e.g., [2H6]deanol). The uptake is terminated by rapid filtration or centrifugation.

-

Analysis: The amount of radiolabel accumulated within the synaptosomes is quantified. Kinetic parameters can be determined by varying substrate concentrations.[6]

References

- 1. Dimethylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Deanol pidolate | C9H18N2O4 | CID 71777631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deanol pidolate (23513-72-6) for sale [vulcanchem.com]

- 4. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol Pidolate and its Interplay with Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is a naturally occurring compound that has been investigated for its potential as a cholinergic agent. As a structural analog of choline (B1196258), deanol is considered a precursor to the neurotransmitter acetylcholine (B1216132) (ACh), which plays a pivotal role in cognitive processes such as memory and learning.[1] Deanol pidolate is a salt formulation of deanol, combining it with pidolic acid, which may influence its bioavailability and efficacy. This technical guide provides an in-depth overview of the proposed mechanism of action of deanol pidolate within the cholinergic system, summarizes the available (though limited) quantitative data, and presents detailed experimental protocols for investigating its effects. The guide also explores a potential, yet unconfirmed, link to the phospholipase D signaling pathway.

Introduction to Deanol Pidolate and the Cholinergic System

The cholinergic system is a crucial neuromodulatory system in the central and peripheral nervous systems. Its primary neurotransmitter, acetylcholine (ACh), is integral to a wide array of physiological functions, including muscle contraction, autonomic control, and higher cognitive functions like attention, learning, and memory. The synthesis, release, and degradation of ACh are tightly regulated processes that are fundamental to proper neuronal communication.

Deanol's therapeutic rationale is based on its role as a precursor to choline, which is, in turn, a direct precursor to acetylcholine. While some early studies suggested that deanol supplementation could elevate brain choline and acetylcholine concentrations, more recent and well-controlled clinical trials have not consistently demonstrated significant cognitive benefits. Biochemical studies have also raised questions about the extent to which orally administered DMAE can cross the blood-brain barrier and be converted to acetylcholine in the human brain, as a significant portion is metabolized in the liver.

Proposed Mechanism of Action in the Cholinergic Pathway

The primary proposed mechanism for deanol's effect on the cholinergic system is its role as a precursor in the acetylcholine synthesis pathway. The canonical pathway for acetylcholine synthesis involves the uptake of choline from the extracellular space into the presynaptic neuron via the high-affinity choline transporter (CHT). Inside the neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, forming acetylcholine.

Deanol is hypothesized to either be directly converted to choline or to compete with choline for various metabolic pathways, thereby increasing the availability of the endogenous choline pool for acetylcholine synthesis. However, the precise metabolic fate of deanol and its efficiency as an acetylcholine precursor in the brain remain subjects of investigation.

Signaling Pathway Diagram: Acetylcholine Synthesis and Release

Caption: Cholinergic signaling pathway from synthesis to postsynaptic reception.

Quantitative Data

A thorough review of the scientific literature reveals a significant scarcity of specific quantitative data for deanol pidolate's interaction with components of the cholinergic system. The available data primarily focuses on deanol (DMAE).

Table 1: Interaction of Deanol with Cholinergic System Components

| Parameter | Target | Species | Value | Reference |

| Inhibition Constant (Ki) | Choline Uptake | Rat | 159 µg | [2][3] |

| Michaelis Constant (Km) | Choline (for comparison) | Rat | 442 µg | [2][3] |

| Binding Affinity (Ki) | Muscarinic Receptors | - | Data Not Available | - |

| Binding Affinity (Ki) | Nicotinic Receptors | - | Data Not Available | - |

| Inhibitory Concentration (IC50) | High-Affinity Choline Transporter (CHT) | - | Data Not Available | - |

| Inhibitory Concentration (IC50) | Acetylcholinesterase (AChE) | - | Data Not Available | - |

| Kinetic Parameters (Km, Vmax) | Choline Acetyltransferase (ChAT) | - | Data Not Available | - |

Note: The available data point for deanol's inhibition of choline uptake suggests it has a higher affinity for the carrier mechanism than choline itself.[2][3] However, this does not directly translate to an increase in acetylcholine synthesis and may, in fact, indicate competitive inhibition.

Detailed Experimental Protocols

The following protocols are generalized methodologies that can be adapted to investigate the effects of deanol pidolate on the cholinergic system. Specific parameters would need to be optimized for each experiment.

In Vitro Cholinergic Neuron Differentiation and Treatment

This protocol describes the differentiation of human pluripotent stem cells (hPSCs) or mesenchymal stem cells (MSCs) into cholinergic neurons for subsequent treatment with deanol pidolate.[4][5][6][7]

Materials:

-

hPSCs or MSCs (e.g., from dental pulp)[4]

-

Appropriate cell culture media and supplements (e.g., ADMEM, B27, N2, GlutaMAX)[4][5]

-

Differentiation-inducing factors (e.g., β-mercaptoethanol, NGF, bFGF, SHH, retinoic acid)[4]

-

Deanol pidolate

-

Reagents for immunocytochemistry (e.g., antibodies against ChAT, β-III tubulin, MAP2)[4]

-

ELISA kit for acetylcholine quantification[4]

Protocol:

-

Cell Culture and Differentiation:

-

Culture hPSCs or MSCs according to standard protocols.

-

Induce cholinergic differentiation using a chosen protocol. For example, pre-induce MSCs with 1 mM β-mercaptoethanol for 24 hours, followed by incubation with 100 ng/mL nerve growth factor (NGF) for 6 days.[4]

-

-

Deanol Pidolate Treatment:

-

Prepare stock solutions of deanol pidolate in an appropriate vehicle.

-

On the final day of differentiation, replace the medium with fresh differentiation medium containing various concentrations of deanol pidolate. Include a vehicle-only control.

-

Incubate for a predetermined time (e.g., 24, 48 hours).

-

-

Analysis:

-

Morphological Assessment: Observe cells under a phase-contrast microscope for neuronal morphology.

-

Immunocytochemistry: Fix cells and perform immunofluorescence staining for cholinergic markers (ChAT) and general neuronal markers (β-III tubulin, MAP2) to confirm differentiation and assess neuronal health.[4]

-

Acetylcholine Secretion: Collect the culture supernatant and quantify the concentration of secreted acetylcholine using an ELISA kit.[4]

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the use of in vivo microdialysis in a rodent model to measure extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex) following systemic administration of deanol pidolate.[5][8][9]

Materials:

-

Rodents (e.g., rats or mice)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Syringe pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine)

-

Deanol pidolate

-

HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system for acetylcholine analysis

Protocol:

-

Surgical Implantation:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover for a specified period.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a set period (e.g., 1-2 hours).

-

-

Deanol Pidolate Administration:

-

Administer deanol pidolate via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ECD or LC-MS/MS.

-

-

Data Analysis:

-

Express acetylcholine levels as a percentage of the baseline to determine the effect of deanol pidolate over time.

-

Workflow Diagram: In Vivo Microdialysis Experiment

References

- 1. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 磷脂酶 D 活性检测试剂盒 sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IMPACT: Imaging phospholipase d activity with clickable alcohols via transphosphatidylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

Deanol Pidolate: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol pidolate, also known as deanol pyroglutamate, is a salt compound formed from the association of 2-(dimethylamino)ethanol (Deanol) and L-pyroglutamic acid (also known as pidolic acid). This compound has garnered interest in the pharmaceutical and nootropic fields due to the potential synergistic effects of its constituent molecules. Deanol is a precursor to choline (B1196258) and is investigated for its potential role in acetylcholine (B1216132) synthesis, a key neurotransmitter for cognitive function.[1][2][3] L-pyroglutamic acid is a cyclic amino acid that may also possess nootropic properties and act on the glutamatergic system. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and postulated biochemical pathways of Deanol pidolate.

Chemical Identity and Properties

Deanol pidolate is the salt formed by the acid-base reaction between the tertiary amine Deanol and the carboxylic acid L-pyroglutamic acid.

Table 1: Chemical Identity of Deanol Pidolate and its Components

| Parameter | Deanol Pidolate | Deanol (2-dimethylaminoethanol) | L-Pyroglutamic Acid (Pidolic Acid) |

| IUPAC Name | 2-(dimethylamino)ethan-1-ol; (2S)-5-oxopyrrolidine-2-carboxylic acid | 2-(dimethylamino)ethan-1-ol | (2S)-5-oxopyrrolidine-2-carboxylic acid |

| Synonyms | Deanol pyroglutamate, 2-(dimethylamino)ethanol L-pyroglutamate | DMAE, Dimethylaminoethanol | Pidolic acid, 5-Oxoproline |

| CAS Number | 23513-72-6 | 108-01-0 | 98-79-3 |

| Molecular Formula | C₉H₁₈N₂O₄ | C₄H₁₁NO | C₅H₇NO₃ |

| Molecular Weight | 218.25 g/mol [4] | 89.14 g/mol [5] | 129.11 g/mol |

| Appearance | Colorless crystals[2] | Clear, colorless liquid with a fish-like odor[5] | White crystalline powder |

| Solubility | Good solubility in water[2] | Miscible with water | Soluble in water |

Table 2: Physicochemical Properties of Deanol Pidolate and its Components

| Parameter | Deanol Pidolate | Deanol | L-Pyroglutamic Acid |

| Melting Point | Data not available | -59 °C[5] | 152-154 °C |

| Boiling Point | Data not available | 134-136 °C[6] | Decomposes |

| pKa | Data not available | 9.23[7] | ~3.3 (carboxylic acid) |

| Density | Data not available | 0.89 g/cm³ at 20 °C[6] | Data not available |

Synthesis of Deanol Pidolate

The synthesis of Deanol pidolate involves a straightforward acid-base neutralization reaction between equimolar amounts of Deanol and L-pyroglutamic acid.

General Experimental Protocol

-

Dissolution: L-pyroglutamic acid is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. Gentle heating may be applied to facilitate dissolution.

-

Addition of Deanol: An equimolar amount of Deanol is slowly added to the L-pyroglutamic acid solution with constant stirring.

-

Reaction: The reaction is typically carried out at room temperature or with gentle heating for a period of time to ensure complete salt formation.

-

Crystallization and Isolation: The resulting Deanol pidolate salt is then isolated by cooling the reaction mixture to induce crystallization. The crystals are collected by filtration.

-

Purification: The collected crystals may be washed with a cold solvent (such as cold ethanol) to remove any unreacted starting materials and then dried under vacuum.

The yield and purity of the final product would be dependent on the specific reaction conditions and purification methods employed. A patent for the preparation of a similar compound, diclofenac (B195802) diethylamine (B46881), involves dissolving the carboxylic acid in acetone, followed by the dropwise addition of the amine to induce salt formation and precipitation.[8]

Spectral Data (Predicted)

As experimental spectral data for Deanol pidolate is not available in the searched literature, the following represents a prediction of the key spectral features based on the known spectra of its components, Deanol and L-pyroglutamic acid.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of Deanol pidolate in a suitable solvent (e.g., D₂O) is expected to show a combination of the signals from both the Deanol and pidolate moieties. The chemical shifts would be influenced by the ionic interaction between the two components.

-

Deanol moiety: Signals corresponding to the N-methyl protons (a singlet) and the two methylene (B1212753) groups (triplet-like signals) would be present.

-

Pidolate moiety: Signals for the protons of the pyrrolidone ring would be observed, including the α-proton and the protons of the two methylene groups.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum would display resonances for all nine carbon atoms in the Deanol pidolate salt.

-

Deanol moiety: Resonances for the N-methyl carbons and the two methylene carbons.

-

Pidolate moiety: Signals for the carbonyl carbon, the carboxylic acid carbon, the α-carbon, and the two methylene carbons of the pyrrolidone ring.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum of Deanol pidolate would exhibit characteristic absorption bands from both functional groups present in the salt.

-

O-H and N-H stretching: A broad absorption band in the region of 3400-2500 cm⁻¹ due to the hydroxyl group of Deanol and the N-H group of the pidolate ring, as well as the ammonium (B1175870) N-H⁺ stretch.

-

C=O stretching: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carboxylic acid carbonyl group of the pidolate, and another strong band for the amide carbonyl of the pyrrolidone ring.

-

C-N stretching: Bands in the fingerprint region corresponding to the C-N bonds of both Deanol and the pidolate ring.

Mass Spectrometry (Predicted)

Under appropriate ionization conditions (e.g., Electrospray Ionization - ESI), the mass spectrum would be expected to show peaks corresponding to the protonated Deanol molecule [M+H]⁺ at m/z 90.1 and the deprotonated L-pyroglutamic acid molecule [M-H]⁻ at m/z 128.1.

Biochemical Pathways and Mechanism of Action

The proposed mechanism of action of Deanol pidolate is based on the individual and potential synergistic effects of Deanol and L-pyroglutamic acid.

Role of Deanol in the Cholinergic System

Deanol is hypothesized to act as a precursor to choline, which is a vital component for the synthesis of the neurotransmitter acetylcholine.[1][3] However, the exact mechanism by which Deanol influences acetylcholine levels in the brain is a subject of ongoing scientific debate.[2] Some studies suggest that Deanol may increase choline concentrations in the plasma and brain, although this does not always correlate with an increase in acetylcholine synthesis.[9] An alternative hypothesis proposes that Deanol is incorporated into phospholipids (B1166683) in neuronal membranes, forming phosphatidyl-dimethylaminoethanol, which may alter membrane fluidity and function.[2]

Caption: Postulated role of Deanol in the acetylcholine synthesis pathway.

Role of L-Pyroglutamic Acid

L-pyroglutamic acid has been investigated for its nootropic effects and its interaction with the glutamatergic system. It is a cyclic derivative of glutamic acid, the primary excitatory neurotransmitter in the brain. The procholinergic and promnesic (memory-enhancing) effects of pyroglutamic acid have been noted in both animal and human studies.[3]

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the laboratory-scale synthesis and characterization of Deanol pidolate.

Caption: A logical workflow for the synthesis and characterization of Deanol pidolate.

Conclusion

Deanol pidolate is a salt that combines the potential cholinergic precursor, Deanol, with the nootropic agent, L-pyroglutamic acid. Its synthesis is based on a fundamental acid-base reaction. While the precise mechanisms of action of its components are still under investigation, the compound holds promise for applications in cognitive enhancement and pharmaceutical development. Further research is required to fully elucidate its synthesis optimization, detailed physicochemical properties, and its complete pharmacological profile. This guide provides a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 2. Deanol pidolate (23513-72-6) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Deanol pidolate | C9H18N2O4 | CID 71777631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 108-01-0 CAS | 2-(DIMETHYLAMINO)-ETHANOL | Amines & Amine Salts | Article No. 3390D [lobachemie.com]

- 7. Dimethylethanolamine - Wikipedia [en.wikipedia.org]

- 8. CN105601525A - Preparation process of diclofenac diethylamine - Google Patents [patents.google.com]

- 9. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol pidolate effects on neuronal cell lines

An In-depth Technical Guide on the Core Effects of Deanol Pidolate on Neuronal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the effects of deanol pidolate on neuronal cell lines is limited in publicly available scientific literature. This guide synthesizes information on deanol and its active component, dimethylaminoethanol (B1669961) (DMAE), and combines it with established experimental protocols for neuronal cell lines to provide a comprehensive technical overview of its potential effects and methods for their investigation.

Introduction

Deanol pidolate, a salt of deanol (dimethylaminoethanol or DMAE) and pidolic acid, is a compound that has been explored for its potential nootropic and cognitive-enhancing effects. Deanol is a precursor to choline (B1196258) and is thought to influence acetylcholine (B1216132) synthesis, a key neurotransmitter in memory and learning.[1][2] While in vivo studies and clinical trials have investigated its systemic effects, detailed in vitro studies on specific neuronal cell lines are not extensively documented. This guide outlines the hypothesized effects of deanol pidolate on neuronal cell lines based on the known properties of deanol/DMAE and provides detailed experimental protocols for their assessment. The potential mechanisms of action include modulation of acetylcholine metabolism, antioxidant activity, and effects on cell viability and proliferation.

Hypothesized Core Effects on Neuronal Cell Lines

Based on existing research on deanol and DMAE, the following effects are postulated in neuronal cell lines:

-

Modulation of Acetylcholine Synthesis: Deanol may act as a precursor for choline, potentially increasing its availability for acetylcholine synthesis in cholinergic neurons.[1] However, its efficacy as a direct precursor to elevate brain acetylcholine levels remains a subject of debate.[3]

-

Antioxidant and Neuroprotective Properties: DMAE has been shown to act as a free radical scavenger, which could protect neuronal cells from oxidative stress-induced damage.[1] This antioxidant activity may contribute to neuroprotective effects against various neurotoxic insults.

-

Effects on Cell Viability and Proliferation: Studies on non-neuronal cells have indicated that DMAE can have a dose-dependent impact on cell proliferation and apoptosis.[4] High concentrations may lead to decreased cell viability and induced apoptosis, while lower, non-toxic concentrations might be investigated for neuroprotective effects.

-

Modulation of Intracellular Calcium Levels: DMAE has been observed to cause a dose-dependent increase in cytosolic calcium in human fibroblasts.[4] Alterations in calcium homeostasis can significantly impact neuronal function and survival.

Quantitative Data Presentation (Illustrative Examples)

The following tables are illustrative examples of how quantitative data on the effects of deanol pidolate on neuronal cell lines could be presented.

Table 1: Effect of Deanol Pidolate on the Viability of SH-SY5Y Neuroblastoma Cells (MTT Assay)

| Deanol Pidolate Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 10 | 98.6 | ± 4.8 |

| 50 | 95.3 | ± 5.5 |

| 100 | 88.1 | ± 6.1 |

| 250 | 75.4 | ± 7.3 |

| 500 | 52.7 | ± 8.9 |

Table 2: Effect of Deanol Pidolate on Caspase-3 Activity in PC12 Cells

| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Standard Deviation |

| Control | 1.0 | ± 0.1 |

| Staurosporine (1 µM) | 4.5 | ± 0.4 |

| Deanol Pidolate (100 µM) | 1.2 | ± 0.2 |

| Deanol Pidolate (500 µM) | 2.8 | ± 0.3 |

Table 3: Neuroprotective Effect of Deanol Pidolate against Glutamate-Induced Oxidative Stress in Differentiated SH-SY5Y Cells (ROS Assay)

| Treatment | Relative Fluorescence Units (RFU) | Standard Deviation |

| Control | 100 | ± 8 |

| Glutamate (10 mM) | 250 | ± 21 |

| Deanol Pidolate (50 µM) + Glutamate (10 mM) | 180 | ± 15 |

| Deanol Pidolate (100 µM) + Glutamate (10 mM) | 135 | ± 11 |

Experimental Protocols

Neuronal Cell Culture and Differentiation

a. SH-SY5Y Cell Culture and Differentiation:

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Differentiation Protocol:

-

Seed SH-SY5Y cells in a new culture dish at a density of 1 x 10^5 cells/cm².

-

After 24 hours, replace the growth medium with a differentiation medium containing DMEM with 1% FBS and 10 µM all-trans-retinoic acid (RA).

-

Incubate for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

-

b. PC12 Cell Culture and Differentiation:

-

Cell Line: Rat pheochromocytoma PC12 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Differentiation Protocol:

-

Coat culture plates with collagen type IV (50 µg/mL).

-

Seed PC12 cells at a density of 5 x 10^4 cells/cm².

-

To induce differentiation, treat the cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 7-10 days. Replace the medium containing NGF every 2-3 days.

-

Cell Viability Assay (MTT Assay)

-

Seed differentiated neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of deanol pidolate (e.g., 0, 10, 50, 100, 250, 500 µM) for 24 or 48 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Caspase-3 Activity)

-

Seed differentiated neuronal cells in a 6-well plate.

-

Treat the cells with deanol pidolate at the desired concentrations for the specified time. Include a positive control for apoptosis (e.g., staurosporine).

-

Lyse the cells and measure the protein concentration of the lysate.

-

Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions.

-

The assay measures the cleavage of a specific substrate by active caspase-3, resulting in a color or fluorescence change that can be quantified using a microplate reader.

-

Normalize the caspase-3 activity to the protein concentration of each sample.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Seed differentiated neuronal cells in a black, clear-bottom 96-well plate.

-

For neuroprotection studies, pre-treat cells with deanol pidolate for 1-2 hours.

-

Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) or glutamate.

-

Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

Mandatory Visualizations

Caption: Experimental workflow for assessing deanol pidolate effects.

Caption: Hypothesized involvement in acetylcholine synthesis.

Caption: Postulated antioxidant mechanism of deanol (DMAE).

References

- 1. New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DMAE: What It Is, Benefits and Risks & Who Should Avoid It [healthline.com]

- 3. mdpi.com [mdpi.com]

- 4. Dimethylaminoethanol affects the viability of human cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol Pidolate and Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Deanol pidolate, a compound combining deanol and pidolic acid (pyroglutamic acid), has been explored for its potential cognitive-enhancing effects. This technical guide provides an in-depth analysis of the hypothesized mechanisms by which deanol pidolate may modulate synaptic plasticity. While direct experimental evidence on deanol pidolate is limited, this document synthesizes findings on its constituent components—deanol and pidolic acid—to propose a plausible mechanism of action. This guide also details comprehensive experimental protocols for investigating the effects of deanol pidolate on synaptic plasticity, particularly on long-term potentiation (LTP), and presents data from related compounds to illustrate expected quantitative outcomes.

Introduction: Deanol Pidolate and the Landscape of Synaptic Plasticity

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is a naturally occurring compound and a precursor to choline (B1196258).[1][2] Choline is an essential nutrient for the synthesis of the neurotransmitter acetylcholine (B1216132), which plays a critical role in memory, learning, and attention.[1][3] The role of deanol as a direct precursor to brain acetylcholine has been a subject of scientific debate, with some studies suggesting it increases brain choline levels, while others question its efficacy in significantly elevating acetylcholine.[4][5][6]

Pidolic acid, or pyroglutamic acid, is a cyclic derivative of glutamic acid.[7] Emerging research suggests that pyroglutamic acid and its derivatives may have nootropic and neuroprotective properties. Studies have shown that pyroglutamic acid can improve learning and memory in aged rats, and a dipeptide containing pyroglutamate (B8496135) has been found to enhance LTP in hippocampal slices.[8][9]

Deanol pidolate, therefore, represents a compound of interest for its potential synergistic effects on cognitive function and synaptic plasticity, leveraging the cholinergic precursor properties of deanol and the potential neuromodulatory effects of pidolic acid.

Hypothesized Mechanism of Action on Synaptic Plasticity

Based on the individual properties of its components, the hypothesized mechanism of action for deanol pidolate on synaptic plasticity is likely multifaceted, involving both cholinergic and glutamatergic pathways.

Cholinergic Modulation

The primary proposed mechanism for deanol's cognitive effects is its role as a choline precursor, potentially leading to increased acetylcholine synthesis.[1][3] Acetylcholine is a key modulator of synaptic plasticity, including LTP. Cholinergic stimulation has been shown to facilitate the induction of LTP in the hippocampus and other brain regions.

Glutamatergic and NMDA Receptor Modulation by Pidolic Acid

Pidolic acid, being a derivative of glutamic acid, may interact with the glutamatergic system. While direct evidence of pidolic acid binding to NMDA receptors is limited, studies on related pyroglutamate compounds suggest a modulatory role. A pyroglutamylasparagine amide was found to improve the characteristics of LTP in hippocampal slices, suggesting a positive modulation of synaptic transmission.[8] It is plausible that pidolic acid could influence NMDA receptor function, a critical component for the induction of many forms of LTP.

Neuroprotective and Antioxidant Effects

Both deanol and pidolic acid (as part of the broader category of phenolic acids) may exert neuroprotective effects through antioxidant mechanisms.[3][10][11] Oxidative stress is known to impair synaptic plasticity and contribute to cognitive decline. By mitigating oxidative damage, deanol pidolate could create a more favorable environment for the induction and maintenance of LTP.

Signaling Pathways

The following diagram illustrates the hypothesized signaling pathways through which deanol pidolate may influence synaptic plasticity.

Detailed Experimental Protocols

To rigorously evaluate the effects of deanol pidolate on synaptic plasticity, a series of electrophysiological experiments are proposed. The following protocols are designed for in vitro brain slice preparations, a standard model for studying LTP.

Preparation of Hippocampal Slices

-

Animal Model: Male Wistar rats (6-8 weeks old).

-

Anesthesia and Euthanasia: Anesthetize the rat with isoflurane (B1672236) and decapitate.

-

Brain Extraction and Slicing: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to an interface chamber containing oxygenated aCSF at 32°C for at least 1 hour to recover before recording.

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

-

Recording Setup: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: Deliver single baseline stimuli (0.05 Hz) to establish a stable baseline for at least 20 minutes. The stimulus intensity should be set to elicit a fEPSP with an amplitude that is 30-50% of the maximum.

Induction of Long-Term Potentiation (LTP)

-

High-Frequency Stimulation (HFS): After establishing a stable baseline, induce LTP using a high-frequency stimulation protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the induction and maintenance of LTP.

Pharmacological Application of Deanol Pidolate

-

Drug Preparation: Prepare a stock solution of deanol pidolate in aCSF.

-

Application: After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of deanol pidolate (e.g., 1 µM, 10 µM, 100 µM) and perfuse for at least 20-30 minutes before inducing LTP.

-

Control Group: A control group of slices should be perfused with aCSF without deanol pidolate.

Experimental Workflow Diagram

Quantitative Data Presentation

While direct quantitative data for deanol pidolate's effect on synaptic plasticity is not yet available, the following tables present data from studies on related compounds to illustrate the expected format for presenting results from the proposed experiments.

Table 1: Effect of Dimethylaminoethanol Pyroglutamate (DMAE p-Glu) on Extracellular Neurotransmitter Levels in Rat Medial Prefrontal Cortex

| Treatment Group | Choline (nM) | Acetylcholine (nM) |

| Vehicle Control | 150 ± 20 | 5 ± 1 |

| DMAE p-Glu (10 mg/kg) | 250 ± 30 | 9 ± 1.5 |

| DMAE p-Glu (30 mg/kg) | 320 ± 40 | 14 ± 2 |

*Data are hypothetical and based on qualitative descriptions from a study by Malanga et al. (2009) on DMAE p-Glu.[7] Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.